N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-29-18-4-2-17(3-5-18)26-21(19-12-30(28)13-20(19)25-26)24-22(27)23-9-14-6-15(10-23)8-16(7-14)11-23/h2-5,14-16H,6-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQHYRVHVSQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The adamantane moiety is then introduced via a coupling reaction, followed by the attachment of the methoxyphenyl group through a substitution reaction. The final step involves the formation of the carboxamide group.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its structural stability and functional groups.
Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thieno[3,4-c]pyrazole core and adamantane moiety contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound belongs to a family of adamantane-functionalized thieno[3,4-c]pyrazoles. Key structural variations among analogues include:
*Molecular weight estimated based on fluorophenyl analogue.
Key Observations :
Physicochemical Data
Data from structurally related adamantane-triazole derivatives (Table 1, ) suggest:
- Melting Points : Range between 120–250°C, influenced by substituent bulk and polarity.
- Solubility: Moderate solubility in n-butanol and dioxane, with halogenated derivatives exhibiting lower aqueous solubility than methoxy-substituted analogues.
Antihypoxic Potential
Adamantane-containing triazole derivatives (e.g., 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones) demonstrate antihypoxic activity in rodent models, comparable to the reference drug Mexidol (100 mg/kg) .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., 4-methoxyphenyl) : May enhance receptor binding affinity in polar environments.
- Halogen Substituents (e.g., 4-fluorophenyl) : Improve metabolic stability but may reduce solubility .
Biological Activity
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core structure, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 427.48 g/mol. The compound's structural configuration allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The thieno[3,4-c]pyrazole moiety is known for its role in influencing metabolic pathways through interactions with key amino acids in target proteins. This interaction can lead to alterations in cellular processes such as apoptosis, proliferation, and oxidative stress management.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing the thieno[3,4-c]pyrazole core have shown promising results in inhibiting cancer cell proliferation through mechanisms involving the induction of reactive oxygen species (ROS) and disruption of mitochondrial function .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | <10 | Induction of ROS and apoptosis | |
| MCF7 | <15 | Disruption of mitochondrial function | |
| A549 (Lung) | <20 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it exhibits significant activity against various bacterial strains and fungi. The mechanism appears to involve interference with microbial metabolic pathways and cell wall synthesis .
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Study 1: Cytotoxicity Evaluation
In one study evaluating the cytotoxic effects on various cancer cell lines using the MTT assay, this compound was shown to reduce cell viability significantly at concentrations below 20 µM across multiple tested lines. The study highlighted the compound's ability to induce apoptosis through ROS generation and activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Candida albicans. The compound displayed potent inhibitory effects with MIC values indicating its potential as a therapeutic agent in treating infections caused by these organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
